2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
CAS No.:
Cat. No.: VC13424613
Molecular Formula: C9H12BrCl2N3
Molecular Weight: 313.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrCl2N3 |
|---|---|
| Molecular Weight | 313.02 g/mol |
| IUPAC Name | 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H10BrN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H |
| Standard InChI Key | VTVYQVOZWGWYIJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Physicochemical Data
The compound’s molecular formula is C₉H₁₂BrCl₂N₃, with a molecular weight of 313.02 g/mol. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Density | 1.7±0.1 g/cm³ (base compound) | |
| Solubility | Water-soluble (salt form) | |
| pKa | Estimated 8.5–9.5 (amine) |
The dihydrochloride salt enhances solubility, making it suitable for biological assays. The imidazo[1,2-a]pyridine core features a fused bicyclic system with a bromine atom at the 6-position, which influences electronic distribution and reactivity .
Spectroscopic Characterization
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NMR: The proton NMR spectrum reveals signals for the pyridine ring (δ 7.8–8.5 ppm), imidazole protons (δ 6.5–7.2 ppm), and ethanamine side chain (δ 2.8–3.5 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.02 (M+H⁺), consistent with the molecular formula .
Synthesis and Derivative Development
Synthetic Protocols
The synthesis involves a multi-step approach:
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Bromination: 5-Bromo-2,3-diaminopyridine is treated with ethyl bromopyruvate in ethanol under reflux to yield 6-bromoimidazo[1,2-a]pyridine .
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Ethanamine Functionalization: The intermediate undergoes nucleophilic substitution or reductive amination to introduce the ethanamine moiety .
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Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt .
A representative synthesis pathway is summarized below:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl bromopyruvate, NaHCO₃, EtOH, reflux | 65% | |
| 2 | Ethylenediamine, Pd catalysis | 45% | |
| 3 | HCl gas, Et₂O | 90% |
Chemodivergent Modifications
Recent advances enable chemodivergent synthesis of derivatives:
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Bromination: TBHP-mediated cyclization/bromination yields 3-bromoimidazo[1,2-a]pyridines .
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C–C Bond Cleavage: I₂/TBHP systems generate N-(pyridin-2-yl)amides, expanding structural diversity .
Pharmacological Activities and Mechanisms
Antimicrobial and Antiviral Effects
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Antibacterial: Analogues inhibit Staphylococcus aureus (MIC = 4 µg/mL) by disrupting cell wall synthesis .
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Antiviral: Derivatives show activity against HIV-1 (IC₅₀ = 0.8 µM) via reverse transcriptase inhibition .
Neuropharmacological Applications
Structural analogs like zolpidem (a GABAA agonist) suggest potential sedative-hypnotic applications, though direct data for this compound are pending .
Structure-Activity Relationships (SAR)
Key SAR insights include:
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Bromine at C6: Enhances electrophilicity and binding to hydrophobic pockets .
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Ethanamine Side Chain: Improves solubility and bioavailability via salt formation.
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Imidazo[1,2-a]pyridine Core: Facilitates π-π stacking with aromatic residues in target proteins .
Industrial and Research Applications
Drug Discovery
This compound is a precursor to:
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Antidiabetic Agents: AMPK activators for diabetic nephropathy .
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Oncology Candidates: Kinase inhibitors targeting EGFR and VEGFR .
Chemical Biology
Used in photoluminescence studies due to its rigid, conjugated structure .
Challenges and Future Directions
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